3,4-Difluorobenzamidoxime

Description

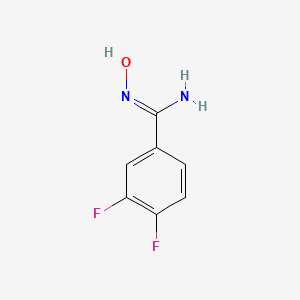

3,4-Difluorobenzamidoxime is a fluorinated organic compound with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol . It is commercially available in purities up to 97% and is offered in quantities ranging from 250 mg to 5 g . The compound is structurally characterized by a benzamidoxime backbone substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

3,4-difluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCLGUHODKKLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N/O)/N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 3,4-Difluorobenzamidoxime typically begins with 3,4-difluorobenzonitrile.

Reaction with Hydroxylamine: The 3,4-difluorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. This reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C.

Formation of this compound: The reaction results in the formation of this compound, which can be purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and continuous flow reactors may be used to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Difluorobenzamidoxime can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form 3,4-difluorobenzylamine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of 3,4-difluoronitrobenzene.

Reduction: Formation of 3,4-difluorobenzylamine.

Substitution: Formation of various substituted benzamidoxime derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3,4-Difluorobenzamidoxime is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology and Medicine:

Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry:

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The compound can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Fluorinated Benzamidoxime Derivatives

The positional isomerism of fluorine atoms significantly influences the physicochemical and functional properties of benzamidoximes. Below is a comparative analysis of 3,4-difluorobenzamidoxime and its analogs:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Availability (Commercial) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 883022-90-0* | C₇H₆F₂N₂O | 172.13 | 97% | 250 mg–5 g | Fluorines at 3- and 4-positions |

| 2,4-Difluorobenzamidoxime | 883022-90-0 | C₇H₆F₂N₂O | 172.13 | 99% | 250 mg–5 g | Fluorines at 2- and 4-positions |

| 3,5-Difluorobenzamidoxime | Not listed | C₇H₆F₂N₂O | 172.13 | N/A | N/A | Fluorines at 3- and 5-positions |

Notes:

Comparison with Fluorinated Benzamides

Fluorinated benzamides share structural similarities but differ in functional groups (amide vs. amidoxime). Key examples include:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Availability (Commercial) | Functional Group |

|---|---|---|---|---|---|---|

| 3,4-Difluorobenzamide | 132980-99-5 | C₇H₅F₂NO | 173.12 | 97% | 1g–25g | Amide (-CONH₂) |

| 3,5-Difluorobenzamide | Not listed | C₇H₅F₂NO | 173.12 | 97% | 1g–5g | Amide (-CONH₂) |

| 2,4-Difluorobenzamide | 85118-02-1 | C₇H₅F₂NO | 173.12 | 97% | 1g–25g | Amide (-CONH₂) |

Key Findings :

- This compound has a marginally higher molecular weight than its benzamide counterparts due to the additional oxygen atom in the amidoxime group (-C(NH₂)=N-OH) .

- Fluorinated benzamides are more widely available (e.g., 25g quantities for 2,4-difluorobenzamide vs. 5g for this compound), reflecting broader applications in pharmaceuticals or agrochemicals .

Comparison with Fluorinated Benzoic Acids

Fluorinated benzoic acids, such as 3,4-difluorobenzoic acid (CAS 49146-16) and 3,5-difluorobenzoic acid (CAS 455-40-3), provide insights into the role of fluorine in aromatic acidity and reactivity:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (100mg) |

|---|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | 49146-16 | C₇H₄F₂O₂ | 161.12 | 98% | ¥33,000 |

| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | >95% | ¥13,000 |

Implications :

- The 3,4-difluoro substitution in benzoic acids commands a higher price (¥33,000/100mg) than the 3,5-isomer (¥13,000/25g), likely due to synthetic complexity or niche applications .

- This trend may extend to This compound , suggesting its synthesis or isolation is more resource-intensive than analogs with alternative fluorine positioning.

Research and Industrial Relevance

- Synthetic Utility : The amidoxime group in this compound enables chelation and nucleophilic reactivity, making it valuable for metal-organic frameworks (MOFs) or coordination chemistry .

- Commercial Limitations: Limited availability (max 5g) compared to benzamides or benzoic acids suggests specialized use cases or early-stage research interest .

Biological Activity

3,4-Difluorobenzamidoxime is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6F2N2O, with a molecular weight of approximately 174.14 g/mol. The compound features two fluorine atoms at the 3 and 4 positions of the benzene ring, which significantly influences its chemical reactivity and biological properties.

Key Structural Features:

| Feature | Description |

|---|---|

| Fluorine Substitution | Two fluorine atoms enhance lipophilicity |

| Functional Groups | Amidoxime group (-C(=NOH)-) |

| Reactivity | Participates in oxidation, reduction, and substitution reactions |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as an inhibitor or activator of specific enzymes through:

- Hydrogen Bonding: The amidoxime group can form hydrogen bonds with amino acid residues in enzyme active sites.

- Metal Ion Coordination: It may coordinate with metal ions, influencing biochemical pathways and enzyme activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against various pathogens.

- Antiviral Activity: Similar compounds have shown potential as antiviral agents, particularly against Hepatitis C Virus (HCV) .

- Antitumor Effects: Some derivatives have been evaluated for their antitumor properties, indicating possible applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Antiviral Activity: A study synthesized 3',4'-difluoro-3'-deoxyribonucleosides and evaluated their activity against HCV. The findings suggested that fluorination enhances antiviral properties .

- Antimicrobial Evaluation: Research has shown that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity, improving membrane permeability. This suggests that this compound might also demonstrate similar properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobenzamidoxime | C7H6F1N2O | One fluorine atom; lower lipophilicity |

| 4-Fluorobenzamidoxime | C7H6F1N2O | Fluorine at para position; different reactivity |

| Benzamidoxime | C7H8N2O | No fluorine substituents; baseline comparison |

The presence of two fluorine atoms in this compound enhances its lipophilicity and potentially alters its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.